“4-propan-2-yl-N-pyridin-2-ylbenzamide” is a chemical compound with the molecular formula C15H16N2O. It has a molecular weight of 240.3 . This compound is also known by its IUPAC name, "4-isopropyl-N-(2-pyridinyl)benzamide" .
A series of N-pyridin-2-yl benzamide analogues were synthesized starting from 3-nitrobenzoic acid . These analogues were evaluated in vitro for GK activation followed by in silico studies to predict the binding interactions of the designed molecules with GK protein .
The molecular structure of “4-propan-2-yl-N-pyridin-2-ylbenzamide” consists of a benzamide group attached to a pyridin-2-yl group and a propan-2-yl group .
4-propan-2-yl-N-pyridin-2-ylbenzamide, also known as 4-isopropyl-N-(2-pyridinyl)benzamide, is a chemical compound with the molecular formula C15H16N2O. This compound features a benzamide structure that is substituted with an isopropyl group and a pyridinyl group. It has garnered attention for its potential applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and biological activities.
The compound is classified as an aromatic amide due to the presence of the amide functional group attached to an aromatic ring. It is often utilized as a building block in organic synthesis and has been studied for its biological activities, including antimicrobial and anticancer properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of 4-propan-2-yl-N-pyridin-2-ylbenzamide typically involves the reaction of 4-isopropylbenzoic acid with 2-aminopyridine. The following steps outline the general synthetic route:
In industrial settings, similar synthetic routes are employed but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimizing reaction conditions such as temperature and pressure can further improve scalability.
The molecular structure of 4-propan-2-yl-N-pyridin-2-ylbenzamide can be described as follows:
The compound can be represented using various structural notations such as InChI and SMILES:
These representations provide insight into the compound's connectivity and spatial arrangement.
4-propan-2-yl-N-pyridin-2-ylbenzamide can undergo several types of chemical reactions:
The choice of reagents and conditions varies based on the desired reaction:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Nucleophiles (amines, thiols) | Base (e.g., sodium hydroxide) |
The mechanism of action for 4-propan-2-yl-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, contributing to its potential therapeutic effects. This modulation can lead to various biological responses that are currently under investigation in medicinal research .
The physical properties of 4-propan-2-yl-N-pyridin-2-ylbenzamide include:
The chemical properties encompass its reactivity profiles:
Relevant data regarding melting points or boiling points may vary based on purity and specific synthesis methods used.
4-propan-2-yl-N-pyridin-2-ylbenzamide has diverse applications in scientific research:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its significance across multiple scientific domains.
The synthesis of 4-propan-2-yl-N-pyridin-2-ylbenzamide hinges on amidation between 4-isopropylbenzoic acid and 2-aminopyridine. The Steglich esterification protocol, employing N,N′-dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP), remains the benchmark method. This approach activates the carboxyl group via formation of an O-acylisourea intermediate, which subsequently reacts with the amine nucleophile. DMAP (typically 5 mol-%) accelerates esterification by acting as an acyl transfer agent, forming a highly reactive amide intermediate that mitigates undesired acyl migration side products [2] .
Table 1: Performance Metrics of Coupling Agents for 4-Propan-2-yl-N-pyridin-2-ylbenzamide Synthesis
Coupling System | Reaction Time (h) | Yield (%) | Key Advantages | Key Limitations |
---|---|---|---|---|
DCC/DMAP (Dichloromethane) | 2–4 | 85–92 | Mild conditions; high chemoselectivity | Dicyclohexylurea removal challenges |
HATU (N,N,N′,N′-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate) (DMF) | 1–2 | 88–90 | Rapid kinetics; suppresses racemization | High cost; moisture sensitivity |
CDI (1,1′-Carbonyldiimidazole) (THF) | 4–6 | 80–85 | No insoluble byproducts; scalable | Extended reaction time; imidazole sequestration |
In situ Acid Chloride (Toluene) | <1 | 75–80 | Extremely fast activation | Requires stoichiometric thionyl chloride; poor functional group tolerance |
Alternative catalytic systems include uranium/guanidinium salts (e.g., HATU) and carbonyl diimidazole (CDI). While HATU offers accelerated kinetics and excellent yields (88–90%), its industrial application is hampered by prohibitive cost and sensitivity to ambient moisture. CDI provides a cost-effective route without insoluble byproducts but necessitates extended reaction times (4–6 hours) and rigorous imidazole sequestration during workup. In situ acid chloride formation achieves rapid coupling but exhibits poor compatibility with acid-sensitive functional groups [9].
Synthesis Scheme4-Isopropylbenzoic acid + 2-Aminopyridine
The DCC/DMAP system maintains dominance due to operational simplicity and adaptability across laboratory and pilot-scale settings, though continuous flow processing (Section 1.3) mitigates its byproduct removal limitations [2] .
Solvent selection critically governs reaction rate, impurity profile, and crystallinity of 4-propan-2-yl-N-pyridin-2-ylbenzamide. Polar aprotic solvents facilitate carboxylate activation and intermediate solvation, while coordinating solvents influence DMAP nucleophilicity. Dichloromethane (DCM) delivers optimal kinetics due to its moderate polarity (ε = 8.93) and ability to solubilize both O-acylisourea intermediates and coupling agents. Reactions in DCM reach 95% conversion within 2 hours at 25°C. N,N-Dimethylformamide (DMF) slightly enhances reactivity (ε = 36.7) but promotes N-acylurea formation at elevated temperatures, reducing maximum yields to 80–85% [6].
Table 2: Solvent Impact on Amidation Kinetics and Yield
Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Reaction Half-Life (min) | Isolated Yield (%) | Primary Impurities |
---|---|---|---|---|---|
Dichloromethane | 8.93 | 40 | 45 | 92 | <2% Dicyclohexylurea |
N,N-Dimethylformamide | 36.7 | 153 | 25 | 85 | 5–8% N-Acylurea |
Tetrahydrofuran | 7.52 | 66 | 70 | 88 | 3% Symmetrical anhydride |
Acetonitrile | 37.5 | 82 | 55 | 90 | <2% Dehydrated byproducts |
Toluene | 2.38 | 111 | 180 | 78 | 10% Unreacted acid/amine |
Protic solvents like methanol or ethanol severely impede reactivity by competitively solvating the O-acylisourea intermediate, yielding <50% product. Tetrahydrofuran (THF) offers a viable compromise with 88% yield but necessitates longer residence times (half-life ≈ 70 minutes). Acetonitrile emerges as a superior alternative to DMF, combining high polarity with low coordinating propensity, achieving 90% yield with minimal side products. Solvent boiling point further dictates process safety: low-boiling DCM enables energy-efficient distillative recovery but requires containment strategies, while high-boiling DMF complicates product isolation [6] .
Transitioning from batch to continuous flow manufacturing resolves key limitations in 4-propan-2-yl-N-pyridin-2-ylbenzamide synthesis, particularly Dicyclohexylurea (DHU) byproduct sequestration and thermal control. Microreactor systems (channel diameter: 0.5–1 mm) achieve Reynolds numbers >100, ensuring laminar flow and precise residence time control. A representative optimized protocol employs:
This configuration delivers 94% isolated yield at 8.5 g/h throughput, surpassing batch yields by 6–8%. The segmented flow regime prevents channel clogging from DHU, while the high surface-to-volume ratio (10,000 m²/m³) enables instantaneous heat dissipation, maintaining isothermal conditions even at production scales. Byproduct levels are reduced to <0.5% N-acylurea and <0.1% DHU [9].
Table 3: Continuous Flow vs. Batch Reactor Performance for Benzamide Synthesis
Parameter | Batch Reactor | Continuous Flow Reactor | Improvement Factor |
---|---|---|---|
Space-Time Yield (kg·m⁻³·h⁻¹) | 0.8 | 3.2 | 4× |
Total Residence Time (min) | 240 | 20 | 12× reduction |
Maximum Temperature Rise (°C) | 15 | <1 | Improved thermal control |
Dicyclohexylurea Content | 2–3% | <0.1% | 20–30× reduction |
Solvent Consumption (L/kg) | 120 | 45 | 2.7× reduction |
Scale-up strategies employ "numbering-up" parallel microreactors rather than channel dimension increases, preserving mixing efficiency. A production-scale unit with eight parallel reactors (total volume: 80 mL) achieves 68 g/h output with identical impurity profiles to laboratory modules. Further integration with inline PAT (Process Analytical Technology) tools like FTIR and HPLC enables real-time adjustment of stoichiometry and residence time, ensuring consistent product quality (purity >99.5%). Solvent consumption is reduced 2.7-fold compared to batch processes due to minimized reaction volumes and integrated distillation recovery loops [9].
Yield Maximization Tactics:
These optimizations exemplify how flow chemistry transforms classical amidation into a sustainable, high-yielding industrial process [9].
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